molecular formula C13H16N6O B2897952 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide CAS No. 1797310-36-1

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide

Cat. No.: B2897952
CAS No.: 1797310-36-1
M. Wt: 272.312
InChI Key: OJAXAIMHKDTFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazine rings

Mechanism of Action

Target of Action

The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide, also known as Pyrazinamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .

Mode of Action

Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is active both in vitro and in vivo, but only at a slightly acidic pH . The compound gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The biochemical pathway affected by Pyrazinamide involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with fatty acid synthase FAS I, Pyrazinamide disrupts this pathway, inhibiting the bacterium’s growth and replication .

Pharmacokinetics

Pyrazinamide exhibits good bioavailability, with more than 90% of the drug being absorbed when taken orally . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys .

Result of Action

The result of Pyrazinamide’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . This leads to a reduction in the bacterial population, aiding in the treatment of tuberculosis .

Action Environment

The efficacy and stability of Pyrazinamide are influenced by the pH of the environment . The drug is active only at a slightly acidic pH, which is typically found in the granulomas of tuberculosis infections . This pH-dependent activity makes Pyrazinamide particularly effective against Mycobacterium tuberculosis, as the bacterium tends to reside in these acidic environments .

Preparation Methods

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,4,6-trimethylpyrimidine derivatives. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 2,4,6-trimethylpyrimidine in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAXAIMHKDTFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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